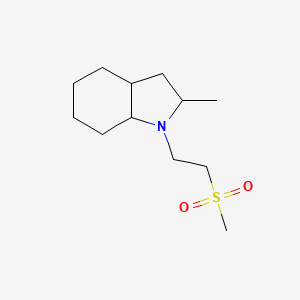
2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide, also known as TPA or N-phenylacetyl-L-prolylglycine ethyl ester, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
The exact mechanism of action of 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide is not fully understood, but it is believed to work by increasing the levels of acetylcholine in the brain, which is a neurotransmitter that plays a key role in cognitive function and memory. 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide may also work by modulating the activity of certain enzymes and receptors in the brain, leading to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects:
Studies have shown that 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide can improve cognitive function and memory in animal models, as well as protect against neurodegeneration and oxidative stress. 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide is its potential as a therapeutic agent for cognitive disorders and neurodegeneration. However, there are also limitations to using 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide in lab experiments, including its cost and limited availability. Additionally, more research is needed to fully understand the safety and efficacy of 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide in humans.
Orientations Futures
There are several potential future directions for research on 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide, including investigating its potential as a therapeutic agent for Alzheimer's disease and other cognitive disorders, as well as exploring its anti-inflammatory and antioxidant properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide and its potential side effects in humans.
In conclusion, 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It has been shown to improve cognitive function and memory in animal models, as well as protect against neurodegeneration and oxidative stress. While there are limitations to using 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide in lab experiments, its potential as a therapeutic agent for cognitive disorders and neurodegeneration warrants further research.
Méthodes De Synthèse
2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide is synthesized through the reaction of N-phenylacetyl-L-prolylglycine with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with 3,4,5-trimethylthiophene-2-amine to yield 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide.
Applications De Recherche Scientifique
2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide has been extensively studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to improve cognitive function and memory in animal models, making it a potential therapeutic agent for Alzheimer's disease and other cognitive disorders. 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide has also been investigated for its potential anti-inflammatory and antioxidant properties, as well as its ability to protect against neurodegeneration.
Propriétés
IUPAC Name |
2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-9-10(2)13(17-11(9)3)14-12(16)8-15-6-4-5-7-15/h4-8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGJZPQWFIAUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C)NC(=O)CN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2-methyl-2,3,3a,4,5,6,7,7a-octahydroindole](/img/structure/B7586320.png)


![1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B7586338.png)

![2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide](/img/structure/B7586348.png)
![2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586356.png)
![4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7586359.png)




![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-5-ethyl-1,3-oxazole](/img/structure/B7586393.png)
![1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine](/img/structure/B7586409.png)